molecular formula C10H24O6P2 B1355453 1,10-Decyldiphosphonic acid CAS No. 5943-21-5

1,10-Decyldiphosphonic acid

Cat. No.: B1355453
CAS No.: 5943-21-5
M. Wt: 302.24 g/mol
InChI Key: AYQDAYSTSMCOCJ-UHFFFAOYSA-N
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Description

1,10-Decyldiphosphonic acid, also known as 1,10-Decanediphosphonic acid, is an organophosphorus compound with the molecular formula C10H24O6P2. This compound is characterized by the presence of two phosphonic acid groups attached to a decyl chain. It is primarily used in the modification of oxide surfaces and the synthesis of nanotube templates .

Preparation Methods

The synthesis of 1,10-Decyldiphosphonic acid typically involves the reaction of decyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process .

Chemical Reactions Analysis

1,10-Decyldiphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.

    Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1,10-Decyldiphosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-Decyldiphosphonic acid involves its interaction with oxide surfaces. The phosphonic acid groups form strong bonds with metal oxides, leading to the formation of a stable monolayer on the surface. This interaction enhances the surface properties, making it more suitable for various applications. The molecular targets include metal oxide surfaces, and the pathways involved are primarily related to surface modification and stabilization .

Comparison with Similar Compounds

1,10-Decyldiphosphonic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

10-phosphonodecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQDAYSTSMCOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556271
Record name Decane-1,10-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5943-21-5
Record name Decane-1,10-diylbis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-Decyldiphosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,10-Decyldiphosphonic acid interact with surfaces and what kind of structures can it form?

A1: this compound exhibits strong affinity for metal oxide surfaces. [] This interaction leads to the formation of self-assembled monolayers (SAMs) on the surface. [] While the research doesn't delve into specific interaction mechanisms, it highlights the successful functionalization of aluminum oxide-coated nanopores with this compound SAMs. [] Furthermore, when combined with an amphiphilic molecule like tetradecylphosphonic acid, this compound can self-assemble into periodic structures with long-range order. These structures, consisting of three and five molecules of each compound, were observed using synchrotron X-ray diffraction. [] The specific arrangement and symmetry of these structures depend on the ratio of the two molecules used. []

Q2: What are the potential applications of this compound based on its self-assembly properties?

A2: The ability of this compound to form SAMs on metal oxide surfaces makes it a promising candidate for modifying nanopore properties. [] This modification can be used to control the interaction of biomolecules with the nanopore, opening possibilities for sensing applications. [] The formation of periodic structures with amphiphilic molecules also suggests potential applications in coatings for chemical and biological studies, as well as in engineering layers for organic electronics. [] This is because the controlled arrangement of molecules in these structures can lead to unique surface and bulk properties. []

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